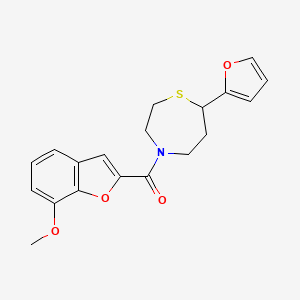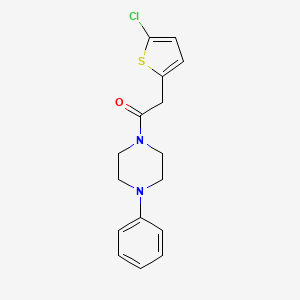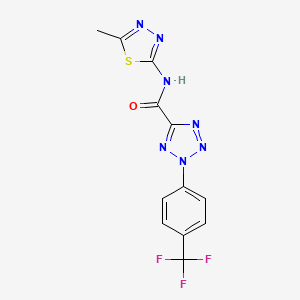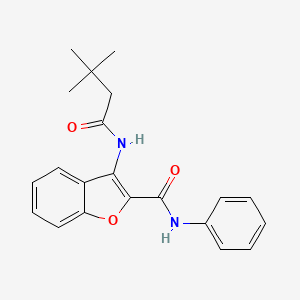
(4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
カタログ番号 B2824540
CAS番号:
1251587-06-0
分子量: 382.85
InChIキー: ZWKRBDZMSIRRJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group, a morpholino group, and a methanone group. It also contains a naphthyridine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the naphthyridine ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, and the methanone group could undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure .科学的研究の応用
1. Applications in Parkinson's Disease Research
- PET Agent for Parkinson's Disease Imaging : (Wang, Gao, Xu, & Zheng, 2017) explored the synthesis of a PET agent, potentially used in imaging LRRK2 enzyme in Parkinson's disease. This reflects the use of compounds like (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone in neurodegenerative disease research.
2. Exploration in Antitumour Activity
- Antitumour Activity Assessment : A study by (Tang & Fu, 2018) synthesized a similar compound with potential antitumour activity, indicating that research into this compound may also focus on cancer treatment.
3. Involvement in Synthetic Cannabinoid Research
- Synthetic Cannabinoids Study : (Mascini et al., 2017) discussed the extraction of synthetic cannabinoids, including compounds structurally related to this compound, emphasizing its relevance in cannabinoid receptor research.
4. Antibacterial Activity Research
- Antibacterial Property Exploration : Research by (Kuramoto et al., 2003) on similar compounds shows a focus on antibacterial activities, suggesting that studies may also investigate the antibacterial properties of this compound.
5. Analytical Chemistry Applications
- Molecular Interaction Studies : (Shim et al., 2002) examined molecular interactions of similar compounds, suggesting potential uses in analytical chemistry for studying receptor-ligand interactions.
6. Fluorescent Probe Development
- Fluorescent Probe for Imaging : (Ye et al., 2019) developed a morpholine-type naphthalimide chemsensor, related to the compound , for imaging trivalent metal ions in living cells, indicating its application in developing fluorescent probes.
7. Synthesis of Novel Compounds
- Synthesis and Characterization : Studies like those by (Hu Ai-xi, 2005) and (Jing et al., 2018) focused on the synthesis and characterization of compounds structurally similar to this compound, indicating its significance in the field of synthetic chemistry.
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRBDZMSIRRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)
![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)

![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)
![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)